

# Comparative Safety Analysis of Rebastinib and Similar Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers, scientists, and drug development professionals on the safety profiles of **Rebastinib** and comparable Tyrosine Kinase Inhibitors (TKIs), supported by clinical trial data and experimental protocols.

This guide provides a comprehensive comparative analysis of the safety profile of **Rebastinib**, a potent TIE2 and BCR-ABL inhibitor, with other commercially available TKIs that have overlapping targets or are used in similar clinical contexts. The data presented is compiled from published clinical trial results to offer an objective overview for researchers and drug development professionals.

### **Data Presentation: Comparative Safety Profiles**

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for **Rebastinib** and selected comparator TKIs: Ponatinib, Axitinib, and Cabozantinib. These TKIs have been chosen due to their relevance as either BCR-ABL inhibitors or inhibitors of key angiogenic pathways, providing a meaningful context for **Rebastinib**'s safety profile.

Table 1: Common Treatment-Emergent Adverse Events (All Grades, %) for **Rebastinib** and Comparator TKIs



| Adverse Event         | Rebastinib<br>(Phase Ib,<br>HER2- Breast<br>Cancer)[1][2] | Ponatinib<br>(PACE Trial,<br>CP-CML)[4][5] | Axitinib (AXIS<br>Trial, mRCC)<br>[6][7][8] | Cabozantinib<br>(METEOR<br>Trial, aRCC)[9]<br>[10][11][12] |
|-----------------------|-----------------------------------------------------------|--------------------------------------------|---------------------------------------------|------------------------------------------------------------|
| Hematological         |                                                           |                                            |                                             |                                                            |
| Anemia                | 85                                                        | -                                          | <1 (Grade 3/4)                              | 6 (Grade 3/4)                                              |
| Leukopenia            | 67                                                        | -                                          | -                                           | -                                                          |
| Neutropenia           | 52                                                        | -                                          | 0-1 (Grade 3/4)                             | -                                                          |
| Thrombocytopeni<br>a  | -                                                         | 46                                         | 0-1 (Grade 3/4)                             | -                                                          |
| Non-<br>Hematological |                                                           |                                            |                                             |                                                            |
| Fatigue               | 78                                                        | -                                          | 39                                          | 11 (Grade 3/4)                                             |
| Diarrhea              | -                                                         | -                                          | 55                                          | 13 (Grade 3/4)                                             |
| Nausea                | 52                                                        | -                                          | 32                                          | -                                                          |
| Anorexia              | 67                                                        | -                                          | 34                                          | -                                                          |
| Hypertension          | -                                                         | -                                          | 40                                          | 15 (Grade 3/4)                                             |
| Rash                  | -                                                         | 47                                         | <1                                          | -                                                          |
| Headache              | -                                                         | 43                                         | -                                           | -                                                          |
| Constipation          | -                                                         | 41                                         | 20                                          | -                                                          |
| Dry Skin              | -                                                         | 42                                         | -                                           | -                                                          |
| Abdominal Pain        | -                                                         | 46                                         | -                                           | -                                                          |
| Increased ALT         | 59                                                        | -                                          | -                                           | -                                                          |
| Hyperglycemia         | 56                                                        | -                                          | -                                           | 5 (Grade 3/4)                                              |
| Muscular<br>Weakness  | Attributed to<br>Rebastinib                               | -                                          | -                                           | -                                                          |



| Myalgias                             | Attributed to Rebastinib | - | -  | -             |
|--------------------------------------|--------------------------|---|----|---------------|
| Increased<br>Intraocular<br>Pressure | Observed at 100mg dose   | - | -  | -             |
| Hand-Foot<br>Syndrome                | -                        | - | 27 | 8 (Grade 3/4) |
| Dysphonia                            | -                        | - | 31 | -             |

Note: Direct comparison between trials should be made with caution due to differences in patient populations, disease states, and trial designs. Dashes indicate data not prominently reported in the cited sources.

Table 2: Grade 3/4 Treatment-Emergent Adverse Events (%) for **Rebastinib** and Comparator TKIs



| Adverse Event               | Rebastinib<br>(Phase 1,<br>Leukemia)[1]                        | Ponatinib<br>(PACE Trial,<br>CP-CML)[4]<br>[13] | Axitinib (AXIS<br>Trial, mRCC)<br>[6][8] | Cabozantinib<br>(METEOR<br>Trial, aRCC)[9]<br>[10][11][12] |
|-----------------------------|----------------------------------------------------------------|-------------------------------------------------|------------------------------------------|------------------------------------------------------------|
| Hematological               |                                                                |                                                 |                                          |                                                            |
| Anemia                      | -                                                              | -                                               | <1                                       | 17                                                         |
| Thrombocytopeni<br>a        | -                                                              | 12                                              | 0-1                                      | -                                                          |
| Neutropenia                 | -                                                              | 8 (Imatinib arm)                                | 0-1                                      | -                                                          |
| Non-<br>Hematological       |                                                                |                                                 |                                          |                                                            |
| Hypertension                | -                                                              | -                                               | 16                                       | 15                                                         |
| Diarrhea                    | -                                                              | -                                               | 11                                       | 13                                                         |
| Fatigue                     | -                                                              | -                                               | 11                                       | 11                                                         |
| Increased Lipase            | -                                                              | 14                                              | -                                        | -                                                          |
| Rash                        | -                                                              | 6                                               | -                                        | -                                                          |
| Hand-Foot<br>Syndrome       | -                                                              | -                                               | -                                        | 8                                                          |
| Arterial Occlusive Events   | -                                                              | 31 (cumulative)                                 | -                                        | -                                                          |
| Dose-Limiting<br>Toxicities | Dysarthria,<br>Muscle<br>Weakness,<br>Peripheral<br>Neuropathy | -                                               | -                                        | -                                                          |

Note: Data for **Rebastinib** in this table is from a different trial than Table 1 to highlight dose-limiting toxicities. Direct comparison between trials should be made with caution.



## **Experimental Protocols**

The safety and tolerability of **Rebastinib** and the comparator TKIs in their respective clinical trials were primarily assessed through the monitoring and grading of adverse events (AEs) according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

#### General Safety Monitoring Protocol:

- Baseline Assessment: Before initiation of the trial drug, a comprehensive baseline assessment is conducted, including a physical examination, vital signs, electrocardiogram (ECG), and laboratory tests (hematology, clinical chemistry, and urinalysis).
- Ongoing Monitoring: Throughout the study, patients are regularly monitored for AEs. This
  includes:
  - Regular Clinic Visits: Patients are typically seen at the end of each treatment cycle, or more frequently if clinically indicated. At each visit, vital signs are recorded, and patients are queried about any new or worsening symptoms.
  - Laboratory Tests: Blood and urine samples are collected at specified intervals to monitor for hematological and biochemical toxicities.
  - Physical Examinations: A complete physical examination is performed at regular intervals.
  - Specialized Assessments: Depending on the known or potential toxicities of the TKI, specialized assessments such as ophthalmologic examinations (for drugs with known ocular side effects) or echocardiograms (for drugs with potential cardiotoxicity) are conducted at baseline and periodically during the trial.
- Adverse Event Grading: The severity of each reported AE is graded using the CTCAE. The
  CTCAE provides a standardized five-point scale (Grade 1: Mild, Grade 2: Moderate, Grade
  3: Severe, Grade 4: Life-threatening, Grade 5: Death) for a comprehensive list of adverse
  events.
- Causality Assessment: The investigator assesses the relationship between the study drug and the occurrence of each AE (e.g., not related, unlikely, possible, probable, definite).



 Dose Modifications: The study protocol specifies dose interruption, reduction, or discontinuation guidelines for managing AEs of certain grades and types. For instance, Grade 3 or 4 non-hematological toxicities often require dose interruption or reduction.

## **Signaling Pathway Diagrams**

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways inhibited by **Rebastinib** and the comparator TKIs.



Click to download full resolution via product page

Rebastinib's inhibition of the TIE2 signaling pathway.





#### Click to download full resolution via product page

Inhibition of the BCR-ABL signaling pathway by **Rebastinib** and Ponatinib.



#### Click to download full resolution via product page

Inhibition of the VEGFR signaling pathway by Axitinib and Cabozantinib.



Click to download full resolution via product page

Cabozantinib's inhibition of c-Met and AXL signaling pathways.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor Rebastinib with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ponatinib efficacy and safety in Philadelphia chromosome—positive leukemia: final 5-year results of the phase 2 PACE trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponatinib efficacy and safety in Philadelphia chromosome-positive leukemia: final 5-year results of the phase 2 PACE trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of axitinib versus sorafenib in metastatic renal cell carcinoma: subgroup analysis of Japanese patients from the global randomized Phase 3 AXIS trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Cabozantinib versus everolimus in advanced renal cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. cabometyxcanada.ca [cabometyxcanada.ca]
- 12. Final Results of METEOR Trial: Cabozantinib vs Everolimus in Advanced Renal Cell Carcinoma The ASCO Post [ascopost.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Safety Analysis of Rebastinib and Similar Tyrosine Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1684436#comparative-analysis-of-rebastinib-s-safety-profile-with-similar-tkis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com